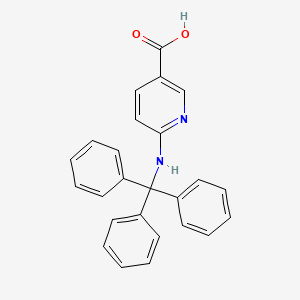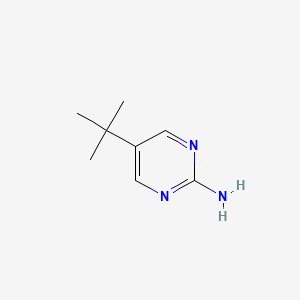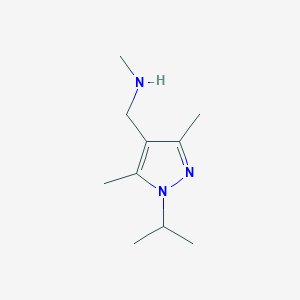
6-トリチルアミノニコチン酸
概要
説明
6-Tritylamino-nicotinic acid is a chemical compound with the molecular formula C25H20N2O2. It is a derivative of nicotinic acid, where the amino group at the 6-position of the pyridine ring is substituted with a trityl group (triphenylmethyl).
科学的研究の応用
6-Tritylamino-nicotinic acid has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the development of advanced materials and chemical intermediates
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Tritylamino-nicotinic acid typically involves the reaction of nicotinic acid derivatives with trityl chloride in the presence of a base. The reaction conditions often include:
Solvent: Anhydrous solvents such as dichloromethane or chloroform.
Base: Tertiary amines like triethylamine or pyridine.
Temperature: Room temperature to slightly elevated temperatures (25-40°C).
Industrial Production Methods: While specific industrial production methods for 6-Tritylamino-nicotinic acid are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Purification: Recrystallization or chromatographic techniques to isolate the pure compound.
Quality Control: Analytical methods such as HPLC and NMR spectroscopy to verify the compound’s structure and purity
化学反応の分析
Types of Reactions: 6-Tritylamino-nicotinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The trityl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogenating agents or nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trityl-substituted pyridine oxides, while reduction can produce trityl-substituted pyridine amines .
作用機序
The mechanism of action of 6-Tritylamino-nicotinic acid involves its interaction with specific molecular targets and pathways. The compound can:
Bind to Enzymes: Modulate enzyme activity by acting as an inhibitor or activator.
Interact with Receptors: Influence receptor-mediated signaling pathways.
Affect Cellular Processes: Alter cellular redox states and metabolic pathways
類似化合物との比較
Nicotinic Acid: A precursor to 6-Tritylamino-nicotinic acid, known for its role in metabolism and as a vitamin B3 source.
Nicotinamide: Another derivative of nicotinic acid with similar biological activities.
Trityl-substituted Compounds: Other compounds with trityl groups that exhibit unique chemical and biological properties.
Uniqueness: 6-Tritylamino-nicotinic acid stands out due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities. Its trityl group provides steric hindrance and electronic effects that can influence its interactions with other molecules .
特性
IUPAC Name |
6-(tritylamino)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2O2/c28-24(29)19-16-17-23(26-18-19)27-25(20-10-4-1-5-11-20,21-12-6-2-7-13-21)22-14-8-3-9-15-22/h1-18H,(H,26,27)(H,28,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWMITERXCIMRAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC4=NC=C(C=C4)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60649696 | |
| Record name | 6-[(Triphenylmethyl)amino]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60649696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
49647-10-1 | |
| Record name | 6-[(Triphenylmethyl)amino]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60649696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-[(6-Methylpyrazin-2-yl)oxy]benzylamine](/img/structure/B1604009.png)
![1-[1-(4-Methyl-1-piperazinyl)cyclopentyl]methanamine](/img/structure/B1604012.png)









